molecular formula C11H16ClNO B14711674 1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride CAS No. 23224-19-3

1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride

Cat. No.: B14711674
CAS No.: 23224-19-3
M. Wt: 213.70 g/mol
InChI Key: URHDNNWZYKWGDL-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a hydrochloride salt form of 1-[4-(2-aminoethyl)phenyl]propan-1-one. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-aminoethyl)phenyl]propan-1-one;hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzaldehyde with propanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(2-aminoethyl)phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(Dimethylamino)phenyl)propan-1-one
  • 1-[2-(1-aminoethyl)morpholin-4-yl]-3-[4-(propan-2-yl)phenyl]propan-1-one

Comparison: 1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Properties

CAS No.

23224-19-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-[4-(2-aminoethyl)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-11(13)10-5-3-9(4-6-10)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H

InChI Key

URHDNNWZYKWGDL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CCN.Cl

Origin of Product

United States

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